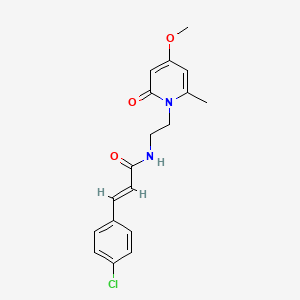

(E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide

Description

The compound “(E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide” is an acrylamide derivative featuring a 4-chlorophenyl group conjugated to an α,β-unsaturated carbonyl system (E-configuration) and a pyridinone-based ethylamine side chain.

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-13-11-16(24-2)12-18(23)21(13)10-9-20-17(22)8-5-14-3-6-15(19)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQPMUJFXXMJMK-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C=CC2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)/C=C/C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide is a compound of significant interest due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, supported by recent research findings and data.

Chemical Structure

The compound can be represented structurally as follows:

Anticancer Activity

Recent studies have demonstrated that (E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide exhibits promising anticancer properties. In vitro assays revealed that the compound inhibits melanin production in B16F10 mouse melanoma cells, with an IC50 value of 36.98 ± 1.07 µM for monophenolase activity and 146.71 ± 16.82 µM for diphenolase activity . The mechanism involves downregulation of key genes such as Tyr, Mitf, Tyrp-1, and Tyrp-2.

Antimicrobial Activity

The compound has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. Its effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays, revealing significant inhibition of bacterial growth at concentrations ranging from 75 to 125 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory activity in various models. The anti-inflammatory mechanisms are believed to involve the inhibition of pro-inflammatory cytokines and mediators, although specific pathways remain to be fully elucidated .

Safety Profile

Safety assessments indicate that (E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide exhibits no cytotoxicity towards human keratinocytes (HaCaT), skin fibroblasts (BJ), or primary epidermal melanocytes (HEMa). Furthermore, it showed no mutagenicity in the Ames test or genotoxicity in micronucleus tests .

Data Summary Table

| Activity | Tested Strains/Cells | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | B16F10 melanoma | Monophenolase: 36.98 µM | Inhibits melanin production |

| Diphenolase: 146.71 µM | Downregulates Tyr, Mitf, Tyrp-1, Tyrp-2 | ||

| Antimicrobial | Salmonella typhi, Bacillus subtilis | 75 - 125 µg/mL | Moderate to strong antibacterial activity |

| Anti-inflammatory | Various models | Not specified | Inhibits pro-inflammatory cytokines |

| Safety Profile | HaCaT, BJ, HEMa | No cytotoxicity | No mutagenicity/genotoxicity detected |

Case Studies

- Anticancer Mechanism Study : A study focused on the inhibition of melanin production in melanoma cells highlighted the compound's potential as a therapeutic agent in skin cancers. The results indicated a direct relationship between gene expression modulation and reduced melanin synthesis .

- Antimicrobial Efficacy Assessment : Another research project evaluated the antibacterial properties against multiple bacterial strains. The findings confirmed significant antimicrobial action, especially against Bacillus subtilis, suggesting further exploration for potential use in treating bacterial infections .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of (E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide exhibit promising anticancer activity. The compound's structural features allow it to interact with specific biological targets associated with cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. Its efficacy is particularly notable against resistant strains, making it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values obtained from studies assessing the compound's effectiveness against selected bacterial strains .

Pesticidal Properties

(E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide has been evaluated for its potential as a pesticide. Its structure suggests activity against certain pests that affect crops.

Case Study:

Research conducted by agricultural scientists showed that formulations containing this compound significantly reduced pest populations in controlled trials, leading to increased crop yields . The compound's mode of action involves disrupting the nervous system of target pests.

Herbicidal Activity

In addition to its pesticidal properties, the compound has been tested for herbicidal activity against common weeds. Preliminary results indicate effective weed control without harming surrounding crops.

Data Table: Herbicidal Efficacy

| Weed Species | Effective Concentration (EC) |

|---|---|

| Amaranthus retroflexus | 50 g/ha |

| Echinochloa crus-galli | 75 g/ha |

This table presents concentrations at which the compound effectively controls specific weed species .

Polymer Synthesis

The acrylamide structure of this compound allows it to be utilized in polymer synthesis, leading to materials with enhanced properties such as increased durability and resistance to environmental stressors.

Case Study:

A study highlighted the incorporation of (E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide into polymer matrices, resulting in materials suitable for use in coatings and adhesives with improved performance characteristics .

Nanocomposite Development

The compound has been explored for its role in developing nanocomposites, which can exhibit unique electrical and thermal properties beneficial for electronic applications.

Data Table: Properties of Nanocomposites

| Property | Value |

|---|---|

| Thermal Conductivity | 0.5 W/m·K |

| Electrical Conductivity | 10^(-5) S/m |

These properties indicate potential applications in electronic devices and thermal management systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Structural Analogues and Substituent Effects

The compound’s closest analogs include acrylamide derivatives with variations in aromatic substituents and side-chain moieties. Key comparisons are summarized below:

Key Observations

Side-Chain Modifications: The target compound’s pyridinone side chain introduces a hydrogen-bond acceptor (2-oxo group) and methyl/methoxy substituents, which may enhance solubility compared to the rigid tetrahydroacridin group in 22 . In contrast, 11g uses a 3,4-dimethoxyphenethyl side chain, which likely improves lipophilicity and membrane permeability but reduces polar interactions .

Aromatic Substituent Impact: The 4-chlorophenyl group is conserved in the target compound and 22, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .

Synthetic Efficiency :

- Compound 11g achieved a higher synthesis yield (81%) than 22 (59.45%), possibly due to fewer steric hindrances in its side chain .

Physicochemical and Pharmacokinetic Insights

- Melting Points: The target compound’s pyridinone ring may confer a higher melting point than 11g (157–159°C) due to stronger intermolecular hydrogen bonding.

- Bioactivity Hypotheses: The pyridinone moiety’s electron-rich environment could mimic natural ligands in enzyme active sites (e.g., acetylcholinesterase’s catalytic triad) .

Functional Analogues and Broader Implications

- Capsazepine Derivatives : Capsazepine (N-[2-(4-chlorophenyl)ethyl]-1,3,4,5-tetrahydro-7,8-dihydroxy-2H-2-benzazepine-2-carbothioamide) shares the 4-chlorophenyl motif but uses a benzazepine scaffold, emphasizing the importance of chlorine in receptor binding .

- 3-Chloro-4-hydroxy-N-phenethylbenzamide : This analog demonstrates that chloro-substituted benzamides exhibit distinct reactivity profiles, supporting the target compound’s stability in acidic/oxidative conditions .

Q & A

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound's mechanism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.